molecular formula C16H12 B1599389 Dibenzo[a,e]cyclooctene CAS No. 262-89-5

Dibenzo[a,e]cyclooctene

Cat. No. B1599389
CAS RN: 262-89-5
M. Wt: 204.27 g/mol
InChI Key: VGQWCQNHAMVTJY-YAZGSDAZSA-N
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Description

Dibenzo[a,e]cyclooctene is a chemical compound with the formula C16H12 . Upon oxidation to the radical cation, the eight-membered ring in dibenzo[a,e]cyclooctene seems to retain its tub-shaped geometry .


Molecular Structure Analysis

The molecular structure of Dibenzo[a,e]cyclooctene has been analyzed using various techniques such as X-ray crystallography and dynamic NMR . The conformational analysis reproduces well the experimental results (minima and transition states) . The GIAO calculated 1H and 13C chemical shifts proved useful in solving some stereochemical questions .


Chemical Reactions Analysis

Upon oxidation to the radical cation, the eight-membered ring in dibenzo[a,e]cyclooctene seems to retain its tub-shaped geometry . This suggests that Dibenzo[a,e]cyclooctene may undergo oxidation reactions, although the specific details of these reactions are not provided in the search results.


Physical And Chemical Properties Analysis

Dibenzo[a,e]cyclooctene has a molecular weight of 204.2665 . Further physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Dibenzo[a,e]cyclooctene-5,11(6H,12H)-diones can be synthesized through the dimerization of benzocyclobutenones, a process significantly influenced by temperature. This synthesis pathway offers potential for further chemical manipulations and applications in organic chemistry (Liu et al., 2021).

Catalysis and Organic Reactions

  • Chiral dibenzo[a,e]cyclooctenes have been used to create stable and robust rhodium(I) and iridium(I) diene complexes. These complexes are effective in catalyzing various organic reactions, including enantioselective additions and hydrogenations (Läng et al., 2005).
  • Research has shown that dibenzo[a,e]cyclooctene derivatives can be used in the epoxidation of other compounds, highlighting their potential as catalysts in organic synthesis (Mandache et al., 2005).

Ligand Synthesis and Utilization

  • Dibenzo[a,e]cyclooctene has been utilized in multi-gram synthesis as a bidentate ligand, showcasing its application in the preparation of transition metal complexes and their potential use in various chemical reactions (Franck et al., 2014).

Photochemistry and Molecular Engineering

  • Research has demonstrated the potential of dibenzo[a,e]cyclooctene derivatives in photochemistry. For instance, cyclopropenone-caged Sondheimer diyne, a derivative of dibenzo[a,e][8]annulene, can efficiently form dibenzo[a,e] cyclooctadiyne, a useful cross-linking reagent in SPAAC (strain-promoted azide-alkyne cycloaddition) reactions (Sutton et al., 2016).
  • Another study discussed the synthesis of tribenzo[a,c,e]cyclooctene oligomers, aiming to create negatively curved nanocarbons, which can be precursors for nanographenes and nanobelts (Chen & Miao, 2019).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Dibenzo[a,e]cyclooctene . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(2Z,10Z)-tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-12H/b10-9-,12-11-,13-9?,14-11?,15-10?,16-12?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQWCQNHAMVTJY-RKUAQPHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=CC3=CC=CC=C3C=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C/2C(=C1)/C=C\C3=CC=CC=C3/C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo[a,e]cyclooctene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo[a,e]cyclooctene
Reactant of Route 2
Dibenzo[a,e]cyclooctene
Reactant of Route 3
Dibenzo[a,e]cyclooctene
Reactant of Route 4
Dibenzo[a,e]cyclooctene
Reactant of Route 5
Dibenzo[a,e]cyclooctene
Reactant of Route 6
Dibenzo[a,e]cyclooctene

Citations

For This Compound
203
Citations
G Helmchen - Org. Synth, 2012 - orgsyn.org
The title compound, henceforth designated dbcot, was first prepared in 1946. 2 It typically served to prepare analogs of cod-complexes of transition metals. Anton and Crabtree found …
Number of citations: 4 www.orgsyn.org
P Yates, EG Lewars, PH McCabe - Canadian Journal of …, 1970 - cdnsciencepub.com
Dibenzo[a,e]cyclooctene-5,6-dione (18), a derivative of 1,2-cyclooctatetraenoquinone (4), has been synthesized by selenium dioxide oxidation of dibenzo[a,e]cycloocten-5(6H)-one (26)…
Number of citations: 20 cdnsciencepub.com
F Gerson, WB Martin Jr, G Plattner… - Helvetica Chimica …, 1976 - Wiley Online Library
ESR. studies are reported for the radical anions of 5,6‐didehydro‐ and 5,6,11,12‐tetradehydro‐dibenzo[a,e]cyclooctene (III and IV, resp.), in addition to that of dibenzo[a,e]cyclooctene (II…
Number of citations: 25 onlinelibrary.wiley.com
Y Huang, J Chen, Y Liu, P Lu - Synthesis, 2021 - thieme-connect.com
We reported here a facile synthesis of dibenzo[a,e]cyclooctene-5,11(6H,12H)-diones via dimerization of benzocyclobutenones in the presence of simple base via the elusive …
Number of citations: 2 www.thieme-connect.com
HNC Wong, F Sondheimer - Tetrahedron, 1981 - Elsevier
Syntheses of 5,6,11,12-tetradehydrodibenzo[a,e]-cyclooctene (5) and 5,6-didehydrodibenzo[a,e]cyclooctene (6) by dehydrobromination with potassum t-butoxide of 5,6,11,12-…
Number of citations: 70 www.sciencedirect.com
KK Wang, C Shi, JL Petersen - The Journal of Organic Chemistry, 1998 - ACS Publications
Sequential treatment of (Z)-3-methyl-2-penten-4-ynal (10) with the allenylborane 2 and 2-aminoethanol furnished 11. The use of 11 for cross-coupling with aryl iodides followed by the …
Number of citations: 17 pubs.acs.org
P Yates, EG Lewars - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
Bromination of 11-acetoxydibenzo[a,e]cycloocten-5(6H)-one (6) gave the 6-bromo derivative (8), which on further bromination gave a hydrogen bromide adduct (12 or 13) of 6,6,12-…
Number of citations: 6 cdnsciencepub.com
F Läng, F Breher, D Stein, H Grützmacher - Organometallics, 2005 - ACS Publications
A simple three-step synthesis of chiral dibenzo[a,e]cyclooctenes (dbcot) starting from commercially available dibenzosuberenone was developed. These compounds give highly stable …
Number of citations: 119 pubs.acs.org
D Hellwinkel, HJ Hasselbach… - … International Edition in …, 1984 - Wiley Online Library
A surprising ring contraction to give derivatives 2 and 3 of indeno [2, 1-a] indene is observed in the reaction of 1 with organolithium compounds (R= alkyl, Ph; R 1, R 2= H, alkyl, Ph). The …
Number of citations: 18 onlinelibrary.wiley.com
F Xu, L Peng, K Shinohara, T Morita… - The Journal of …, 2014 - ACS Publications
Highly strained cyclic acetylenes 5,6,11,12-tetradehydrodibenzo[a,e]cyclooctenes (Sondheimer–Wong diynes) having various substituents on their benzene rings were synthesized …
Number of citations: 42 pubs.acs.org

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